molecular formula C8H6Cl2O2 B1348521 3',5'-Dichloro-2'-hydroxyacetophenone CAS No. 3321-92-4

3',5'-Dichloro-2'-hydroxyacetophenone

Cat. No. B1348521
CAS RN: 3321-92-4
M. Wt: 205.03 g/mol
InChI Key: CJFYGRLJDKWMDI-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-2’-hydroxyacetophenone, also known as 1-3,5-dichloro-2-hydroxyphenyl ethanone, 3,5-dichloro-2-hydroxyacetophenone, 1-3,5-dichloro-2-hydroxyphenyl ethan-1-one, 2-acetyl-4,6-dichlorophenol, and 2’-hydroxy-3’,5’-dichloroacetophenone . It has a molecular formula of C8H6Cl2O2 and a molecular weight of 205.034 g/mol .


Molecular Structure Analysis

The InChI key for 3’,5’-Dichloro-2’-hydroxyacetophenone is CJFYGRLJDKWMDI-UHFFFAOYSA-N . The canonical SMILES representation is CC(=O)C1=C(C(=CC(=C1)Cl)Cl)O .


Physical And Chemical Properties Analysis

3’,5’-Dichloro-2’-hydroxyacetophenone is a solid at 20°C . It has a melting point of 95°C to 98°C and a boiling point of 132°C to 134°C (18mmHg) .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • Intramolecular Hydrogen Bonding : The crystal structures of 3',5'-dichloro-2'-hydroxyacetophenone have been analyzed using X-ray diffraction, revealing insights into the intramolecular hydrogen bonds and their effects on the properties of ortho-hydroxy acetophenones. These studies provide valuable information on the steric effects and the pseudoaromatic nature of these hydrogen bonds in related compounds (Filarowski et al., 2004).

Phototransformations and Molecular Dynamics

  • UV-Induced Phototransformations : Research involving UV laser-induced phototransformations of matrix-isolated 3',5'-dichloro-2'-hydroxyacetophenone derivatives has been conducted. This includes studying the rotations of hydroxyl and acetyl groups within the molecule and the formation of new conformers, providing insights into the molecular dynamics of such compounds under UV radiation (Pagacz-Kostrzewa et al., 2023).

Synthesis and Characterization of Complexes

  • Nickel(II)-Schiff Base Complex Synthesis : A study has been conducted on the synthesis, characterization, and electrochemical study of a new tetradentate nickel(II)-Schiff base complex derived from ethylenediamine and 3',5'-dichloro-2'-hydroxyacetophenone. This research provides insights into the potential applications of such complexes in various fields, including catalysis and material science (Ourari et al., 2014).

Application in Coordination Chemistry

  • Vanadium Complexes with Schiff Bases : The coordination chemistry involving vanadium complexes with Schiff bases derived from 3',5'-dichloro-2'-hydroxyacetophenone has been explored. These studies include the synthesis, characterization, and analysis of these complexes, which could have implications in fields such as catalysis and material chemistry (Yaul et al., 2013).

Chemical Transformations and Synthesis

  • **Synthesis of Chalcones and Flavanones**: Research has been conducted on the synthesis of 3',5'-dichloro-2'-hydroxychalcones and their derivatives. This includes studying the condensation reactions with various aldehydes and further transformations into flavanones, providing valuable insights into the synthetic pathways and potential applications of these compounds in organic chemistry (Jha & Amin, 1958).

Structural Studies and Intermolecular Interactions

  • X-ray Powder Diffraction Studies : The crystal structures of 3',5'-dichloro-2'-hydroxyacetophenone derivatives have been solved using X-ray powder diffraction. This research focuses on understanding the interplay of weak intermolecular interactions such as hydrogen bonds and π⋯π interactions, which are crucial for the stability and properties of these compounds (Chattopadhyay et al., 2012).

Synthesis of Related Compounds

  • Synthesis of 4-Choloro-2-hydroxyacetophenone : Studies have been done on the synthesis of related compounds such as 4-Choloro-2-hydroxyacetophenone. These studies provide a comprehensive understanding of the synthetic routes and chemical transformations of these closely related compounds, contributing to the broader field of organic synthesis (Teng Da-wei, 2011).

Safety And Hazards

3’,5’-Dichloro-2’-hydroxyacetophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-(3,5-dichloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFYGRLJDKWMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334406
Record name 1-(3,5-dichloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichloro-2'-hydroxyacetophenone

CAS RN

3321-92-4
Record name 1-(3,5-dichloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-Dichloro-2'-hydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
BC Jha, GC Amin - Tetrahedron, 1958 - Elsevier
… 3:5-dichloro-2-hydroxyacetophenone … 3:5-Dichloro-2-hydroxyacetophenone (mp 97”) was prepared by the Fries isomerisa- … solution of 3:5-dichloro-2-hydroxyacetophenone …
Number of citations: 12 www.sciencedirect.com
EN Givens, PB Venuto, LG Alexakos - Journal of Chemical and …, 1969 - ACS Publications
Preparation of substituted 2-hydroxyacetophenones and 2-ethylphenols is reported, along with their mass spectra and NMR data. 2-Hydroxyacetophenones were prepared by the Fries …
Number of citations: 5 pubs.acs.org
K Lal, SP Gupta - Current Science, 1975 - JSTOR
3, 5-Dichloro-2-hydroxyacetophenone oxime (DCHAO) has been found to be a good reagent for gravimetric estimation of palladium and for its separation from other ions. The …
Number of citations: 6 www.jstor.org
K Lal, SP Gupta - Curr. Sci.(India), 1976 - inis.iaea.org
[en] Chelate formation of uranium and molybdenum with 3, 5-dichloro-2-hydroxyacetophenone and its oxime has been studied. The mole-ratio (M: L) was found to be 1: 2. The stability …
Number of citations: 3 inis.iaea.org
K Lal, SP Gupta - 1976 - nopr.niscpr.res.in
Materials and Methods The ligand DCHAO was prepared as described earliert. All other chemicals used were ofAR (BDH) quality. Sodium hydroxide and perchloric acid were …
Number of citations: 3 nopr.niscpr.res.in
K Lal, SR Malhotra - Acta Cienc. Indica-Chem.;(India), 1981 - osti.gov
3,5-Dichloro-2 hydroxyacetophenone oxime as an analytical reagent: spectrophotometric and gravimetric determination of vanadium(V) (Journal Article) | ETDEWEB home etdeweb img Made …
Number of citations: 2 www.osti.gov
R Arulkumaran, S Vijayakumar, R Sundararajan… - International Letters of …, 2012 - infona.pl
A series of substituted styryl 3,5-dichloro-2-hydroxyphenyl ketones [1-(3, 5-dichloro-2-hydroxy)- 3-phenylprop-2-en-1-one] were synthesized using thionyl chloride assisted Crossed …
Number of citations: 35 www.infona.pl
A Filarowski, A Koll, A Kochel, J Kalenik… - Journal of molecular …, 2004 - Elsevier
The crystal structures of two ortho-hydroxy ketones (5-chloro-2-hydroxyacetophenone (IK) and 3,5-dichloro-2-hydroxyacetophenone (II K)) have been determined with X-ray diffraction …
Number of citations: 36 www.sciencedirect.com
BB Singh, NA Shakil, J Kumar, VS Rana… - … Science and Health …, 2016 - Taylor & Francis
A new series of halogenated Schiff bases was synthesized by the condensation of 5-fluoro-2-hydroxy acetophenone and 3,5-dichloro-2-hydroxy acetophenone with different alkyl …
Number of citations: 5 www.tandfonline.com
A Yaul, G Pethe, R Deshmukh, A Aswar - Journal of thermal analysis and …, 2013 - Springer
Vanadium complexes with quadridentate Schiff bases | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Download PDF …
Number of citations: 22 link.springer.com

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